3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
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Overview
Description
[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an oxazolidinone ring, which is a five-membered ring with nitrogen and oxygen atoms, and is substituted with phenyl and aminophenyl groups. The presence of these functional groups makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: This step involves the use of a phenylating agent, such as phenylmagnesium bromide, to introduce the phenyl group onto the oxazolidinone ring.
Attachment of the aminophenyl group: This can be done through a nucleophilic substitution reaction, where an aminophenyl halide reacts with the oxazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aminophenyl group can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The phenyl and aminophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, [R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone involves its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit bacterial cell wall synthesis or interfere with protein synthesis. The exact molecular pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone derivative with antimicrobial activity.
Tedizolid: A more potent oxazolidinone antibiotic.
Cycloserine: An antibiotic with a similar mechanism of action but different structure.
Uniqueness
[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone is unique due to its specific substitution pattern on the oxazolidinone ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives.
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H22N2O3/c1-2-14(16-9-6-10-17(21)11-16)12-19(23)22-18(13-25-20(22)24)15-7-4-3-5-8-15/h3-11,14,18H,2,12-13,21H2,1H3 |
InChI Key |
RHHQJRJVLJCKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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